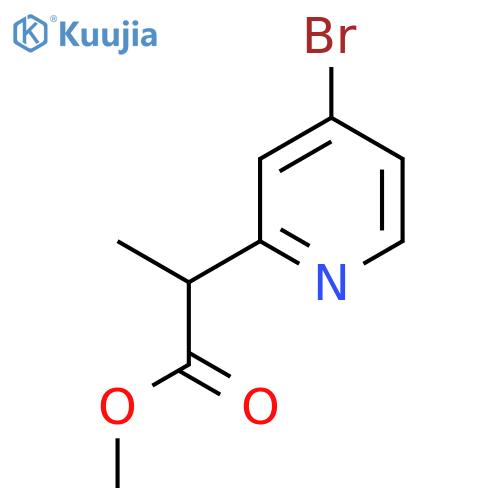Cas no 1612223-04-7 (methyl 2-(4-bromopyridin-2-yl)propanoate)

1612223-04-7 structure
商品名:methyl 2-(4-bromopyridin-2-yl)propanoate
methyl 2-(4-bromopyridin-2-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(4-bromopyridin-2-yl)propanoate
- 1612223-04-7
- EN300-1617525
-
- インチ: 1S/C9H10BrNO2/c1-6(9(12)13-2)8-5-7(10)3-4-11-8/h3-6H,1-2H3
- InChIKey: LYARRMDGOTUFGY-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CN=C(C=1)C(C(=O)OC)C
計算された属性
- せいみつぶんしりょう: 242.98949g/mol
- どういたいしつりょう: 242.98949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
methyl 2-(4-bromopyridin-2-yl)propanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1617525-1.0g |
methyl 2-(4-bromopyridin-2-yl)propanoate |
1612223-04-7 | 1g |
$813.0 | 2023-06-04 | ||
| Enamine | EN300-1617525-0.05g |
methyl 2-(4-bromopyridin-2-yl)propanoate |
1612223-04-7 | 0.05g |
$683.0 | 2023-06-04 | ||
| Enamine | EN300-1617525-10000mg |
methyl 2-(4-bromopyridin-2-yl)propanoate |
1612223-04-7 | 10000mg |
$3500.0 | 2023-09-23 | ||
| Enamine | EN300-1617525-0.5g |
methyl 2-(4-bromopyridin-2-yl)propanoate |
1612223-04-7 | 0.5g |
$781.0 | 2023-06-04 | ||
| Enamine | EN300-1617525-0.1g |
methyl 2-(4-bromopyridin-2-yl)propanoate |
1612223-04-7 | 0.1g |
$715.0 | 2023-06-04 | ||
| Enamine | EN300-1617525-5.0g |
methyl 2-(4-bromopyridin-2-yl)propanoate |
1612223-04-7 | 5g |
$2360.0 | 2023-06-04 | ||
| Enamine | EN300-1617525-100mg |
methyl 2-(4-bromopyridin-2-yl)propanoate |
1612223-04-7 | 100mg |
$715.0 | 2023-09-23 | ||
| Enamine | EN300-1617525-5000mg |
methyl 2-(4-bromopyridin-2-yl)propanoate |
1612223-04-7 | 5000mg |
$2360.0 | 2023-09-23 | ||
| Enamine | EN300-1617525-2500mg |
methyl 2-(4-bromopyridin-2-yl)propanoate |
1612223-04-7 | 2500mg |
$1594.0 | 2023-09-23 | ||
| Enamine | EN300-1617525-2.5g |
methyl 2-(4-bromopyridin-2-yl)propanoate |
1612223-04-7 | 2.5g |
$1594.0 | 2023-06-04 |
methyl 2-(4-bromopyridin-2-yl)propanoate 関連文献
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
1612223-04-7 (methyl 2-(4-bromopyridin-2-yl)propanoate) 関連製品
- 2230780-65-9(IL-17A antagonist 3)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
